Iodoacetamide-PEG3-azide

ADC Linker Stability Thiol Conjugation Bioconjugation Chemistry

Iodoacetamide-PEG3-azide (CAS 1594986-04-5) is a heterobifunctional polyethylene glycol (PEG)-based linker containing an iodoacetamide group for thiol-selective alkylation and an azide group for bioorthogonal click chemistry. The linear PEG3 spacer (three ethylene glycol units) provides hydrophilicity and flexibility, enhancing solubility and reducing steric hindrance in aqueous and organic media.

Molecular Formula C10H19IN4O4
Molecular Weight 386.19 g/mol
Cat. No. B8106295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoacetamide-PEG3-azide
Molecular FormulaC10H19IN4O4
Molecular Weight386.19 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCN=[N+]=[N-])NC(=O)CI
InChIInChI=1S/C10H19IN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16)
InChIKeyMVKSZBZLUGCWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodoacetamide-PEG3-azide: A Dual-Function PEG Linker for Thiol-Specific Conjugation and Click Chemistry


Iodoacetamide-PEG3-azide (CAS 1594986-04-5) is a heterobifunctional polyethylene glycol (PEG)-based linker containing an iodoacetamide group for thiol-selective alkylation and an azide group for bioorthogonal click chemistry . The linear PEG3 spacer (three ethylene glycol units) provides hydrophilicity and flexibility, enhancing solubility and reducing steric hindrance in aqueous and organic media . This compound is widely employed in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over conjugation sites and stable linkage are critical [1]. Its dual reactivity enables sequential, orthogonal bioconjugation strategies.

Why Iodoacetamide-PEG3-azide Cannot Be Replaced by Common Thiol-Reactive or Click Chemistry Linkers


Substituting Iodoacetamide-PEG3-azide with a generic thiol-reactive linker (e.g., maleimide-PEG-azide) or a simpler click chemistry handle (e.g., DBCO-PEG-iodoacetamide) compromises critical performance attributes. The iodoacetamide group forms a chemically stable thioether bond, whereas maleimide conjugates are susceptible to thiol exchange and ring hydrolysis, leading to reduced conjugate stability in vivo [1]. Furthermore, the azide group enables both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistries, offering faster reaction kinetics compared to DBCO-based SPAAC-only alternatives [2]. The PEG3 spacer is optimized for solubility and reduced steric hindrance; shorter or absent PEG spacers diminish these benefits, impacting conjugation efficiency and biomolecule compatibility .

Quantitative Differentiation: How Iodoacetamide-PEG3-azide Outperforms Analogs in Key Performance Metrics


Stable Thioether Bond Formation vs. Maleimide Susceptibility to Exchange and Hydrolysis

Iodoacetamide-PEG3-azide's iodoacetamide group forms a stable thioether bond upon reaction with thiols, whereas maleimide-based linkers (e.g., Maleimide-PEG3-azide) are susceptible to thiol exchange and ring hydrolysis, which can compromise conjugate integrity in biological environments [1]. This distinction is critical for applications requiring long-term stability, such as in vivo ADC efficacy.

ADC Linker Stability Thiol Conjugation Bioconjugation Chemistry

Superior Click Chemistry Kinetics: CuAAC vs. SPAAC-Only Alternatives

The azide group in Iodoacetamide-PEG3-azide enables both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). In a comparative study, CuAAC (with propargyl) exhibited a pseudo-first-order rate constant of 2.0 × 10⁻² s⁻¹, which is approximately 4.5-fold faster than ADIBO-based SPAAC (4.4 × 10⁻³ s⁻¹) and 26-fold faster than DIBO-based SPAAC (7.7 × 10⁻⁴ s⁻¹) [1]. DBCO-only linkers lack this faster CuAAC option.

Click Chemistry CuAAC SPAAC Bioconjugation Rate

PEG3 Spacer Enhances Solubility and Reduces Steric Hindrance vs. Non-PEG or Shorter Linkers

The PEG3 spacer in Iodoacetamide-PEG3-azide improves aqueous solubility and reduces steric hindrance compared to linkers lacking a PEG spacer (e.g., iodoacetamide alone) or those with shorter PEG chains . This results in more efficient conjugation to bulky biomolecules like antibodies and reduces non-specific aggregation. While direct quantitative comparison for this specific compound is lacking in primary literature, the class-level benefit of PEG3 is well-established in linker design.

Linker Design Solubility Steric Hindrance ADC

pH-Dependent Thiol Alkylation Kinetics Optimized for Physiological Conditions

The iodoacetamide group in Iodoacetamide-PEG3-azide exhibits pH-dependent reactivity with thiols, with maximal reaction rates observed in the pH range of 7.0–8.5, ideal for physiological and mildly basic conjugation conditions [1]. This contrasts with maleimide-based linkers, which are more reactive at slightly acidic pH but susceptible to hydrolysis at higher pH, and with amine-reactive linkers that require different pH optima.

Thiol Alkylation pH Dependence Reaction Kinetics

Optimal Use Cases for Iodoacetamide-PEG3-azide in ADC and PROTAC Development


Site-Specific Antibody-Drug Conjugate (ADC) Synthesis Requiring Stable Thioether Linkage

Iodoacetamide-PEG3-azide is ideal for conjugating cytotoxic payloads to engineered cysteine residues on antibodies. The iodoacetamide group forms a stable thioether bond that resists exchange and hydrolysis, ensuring the ADC remains intact in circulation [1]. The azide group then enables copper-catalyzed click chemistry (CuAAC) for efficient, high-yield attachment of alkyne-modified drugs, outperforming slower SPAAC-only methods [2].

PROTAC Linker for Dual-Function Bioconjugation in Targeted Protein Degradation

In PROTAC synthesis, Iodoacetamide-PEG3-azide serves as a heterobifunctional linker that can sequentially attach an E3 ligase ligand (via thiol-alkylation) and a target protein ligand (via azide-alkyne click chemistry). The PEG3 spacer enhances solubility and reduces steric hindrance, facilitating ternary complex formation and improving cellular permeability . The stable thioether bond ensures linker integrity during cellular processing.

Bioconjugation of Thiol-Containing Biomolecules to Azide-Modified Surfaces or Probes

This linker is optimal for attaching thiol-containing peptides, proteins, or oligonucleotides to azide-functionalized surfaces, nanoparticles, or fluorescent probes. The iodoacetamide group reacts specifically with reduced thiols at pH 7.5–8.5 [3], while the azide group enables subsequent CuAAC or SPAAC for versatile functionalization. The PEG3 spacer minimizes non-specific binding and aggregation, improving assay sensitivity.

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